molecular formula C14H18N2OS B1428290 4,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1350989-21-7

4,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

カタログ番号: B1428290
CAS番号: 1350989-21-7
分子量: 262.37 g/mol
InChIキー: DXEAUHURDYQICY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS: 1350989-21-7) is a benzothiazole derivative with a molecular formula of C₁₄H₁₈N₂OS and a molecular weight of 262.37 g/mol . Its structure features a 1,3-benzothiazol-2-amine core substituted with methyl groups at positions 4 and 6, and a tetrahydrofuran-2-ylmethyl group attached to the amine nitrogen.

生物活性

4,6-Dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS: 1350989-21-7) is a compound belonging to the benzothiazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and implications for pharmacological applications.

The molecular formula of this compound is C14H18N2OSC_{14}H_{18}N_{2}OS with a molecular weight of approximately 262.37 g/mol. The compound is characterized by a benzothiazole core substituted with a tetrahydrofuran moiety, which may influence its biological interactions.

Biological Activity

Research on the biological activity of benzothiazole derivatives indicates several pharmacological properties, including:

  • Anticonvulsant Activity : Compounds in the benzothiazole class have demonstrated efficacy in anticonvulsant assays. For instance, studies have shown that related compounds exhibit significant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting potential for treating epilepsy .
  • Neurotoxicity and CNS Effects : The neurotoxicity profile of similar benzothiazole derivatives indicates low toxicity levels. In studies assessing central nervous system (CNS) depressant effects, most compounds did not show significant neurotoxic effects, making them candidates for further development in CNS-related disorders .
  • Antimicrobial Properties : Some benzothiazole derivatives exhibit antimicrobial activity against various pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of specific metabolic pathways .

Case Study 1: Anticonvulsant Efficacy

A series of 1,3-benzothiazol-2-yl benzamides were synthesized and evaluated for their anticonvulsant properties. These compounds showed promising results in reducing seizure activity without significant neurotoxicity. The structure-activity relationship (SAR) analysis indicated that modifications on the benzothiazole ring could enhance anticonvulsant efficacy while minimizing side effects .

Case Study 2: Antimicrobial Activity

Another study focused on the synthesis of benzothiazole derivatives aimed at evaluating their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that certain substitutions on the benzothiazole ring improved antibacterial activity, suggesting potential therapeutic applications in treating bacterial infections .

Synthesis of this compound

The synthesis typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Formation of Benzothiazole Core : The initial step involves cyclization reactions to form the benzothiazole structure.
  • Introduction of Tetrahydrofuran Moiety : This is achieved through nucleophilic substitution reactions where tetrahydrofuran derivatives are introduced at specific positions on the benzothiazole ring.
  • Final Purification : The compound is purified using techniques such as recrystallization or chromatography to achieve high purity levels (>95%) .

科学的研究の応用

Research indicates that compounds containing benzothiazole moieties exhibit various biological activities, including:

  • Antimicrobial Activity : Several studies have shown that benzothiazole derivatives possess significant antimicrobial properties. For instance, derivatives have been synthesized and tested against a range of bacterial and fungal strains, demonstrating efficacy as potential antimicrobial agents .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Compounds similar to 4,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine have shown promising results in reducing AChE activity .

Case Studies

Several case studies highlight the applications of this compound:

  • Neuroprotective Effects : A study demonstrated that benzothiazole derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .
  • Anticancer Activity : Research has indicated that certain derivatives exhibit cytotoxic effects against cancer cell lines. These findings suggest that this compound may have therapeutic potential in oncology .

Q & A

Basic Questions

Q. What are the common synthetic routes for 4,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted aniline derivatives with thiocyanate reagents. A typical procedure involves reacting 4,6-dimethyl-1,3-benzothiazol-2-amine with tetrahydrofuran-2-ylmethylamine in the presence of coupling agents like EDCI or HATU under inert conditions. Optimization includes using polar aprotic solvents (e.g., DMF or THF) at 60–80°C for 12–24 hours. Precipitation or column chromatography (silica gel, hexane/ethyl acetate) is used for purification . For analogous derivatives, copper(II) chloride and isoamyl nitrite in acetonitrile/tri(ethylene glycol) dimethyl ether have been employed to enhance regioselectivity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELXL for refinement (R factor < 0.05) to resolve molecular geometry and confirm stereochemistry. Hydrogen bonding and π-π interactions can be analyzed using programs like Mercury .
  • Spectroscopy : IR identifies functional groups (e.g., C=N stretch at ~1620 cm⁻¹). 1H^1 \text{H} and 13C^13 \text{C} NMR in CDCl₃ or DMSO-d₆ resolve substituent environments (e.g., methyl groups at δ 2.3–2.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the biological activity and interaction mechanisms of this compound?

  • Methodological Answer :

  • DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, correlating with reactivity and solubility .
  • Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., kinases or DNA topoisomerases). Validate binding poses with MD simulations (NAMD/GROMACS) and MM-PBSA free energy calculations. Compare results with known benzothiazole derivatives like riluzole .

Q. What strategies can resolve contradictions in reported biological activities of benzothiazole derivatives, such as antimicrobial vs. anticancer effects?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methyl, tetrahydrofuran groups) and test against multiple cell lines (e.g., HCT-116 for anticancer; S. aureus for antimicrobial). Use ANOVA to identify statistically significant activity trends .
  • Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), incubation time, and cell passage number. Cross-validate results with orthogonal assays (e.g., MTT vs. colony formation) .

Q. How can challenges in enantiomer separation (if applicable) be addressed, and what analytical techniques validate enantiopurity?

  • Methodological Answer :

  • Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients. For crystallization, employ chiral resolving agents like tartaric acid derivatives.
  • Validation : Circular dichroism (CD) spectra or Flack parameter analysis (X-ray) confirm enantiopurity. Compare experimental optical rotation with DFT-calculated values .

Q. What are the key considerations in designing stable formulations for in vitro biological testing of this compound?

  • Methodological Answer :

  • Solubility : Pre-screen solvents (e.g., DMSO, PEG-400) using dynamic light scattering (DLS). For aqueous buffers, employ cyclodextrins or liposomal encapsulation to prevent aggregation .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH to 6.5–7.5 to minimize hydrolysis of the tetrahydrofuran moiety .

類似化合物との比較

Comparison with Structural Analogues

Substituent Effects on the Benzothiazole Core

(a) 6-Bromo-1,3-benzothiazol-2-amine (CAS: Not provided)

  • Structure : A bromine atom at position 6 on the benzothiazole core.
  • Applications : Brominated benzothiazoles are intermediates in synthesizing fluorescent dyes or bioactive molecules.

(b) N-[(1Z)-1-(Benzofuran-2-yl)ethylidene]-1,3-benzothiazol-2-amine

  • Structure : Benzofuran-2-yl substituent conjugated via an imine linkage.
  • Properties : The rigid benzofuran moiety enhances π-π stacking interactions, useful in materials science or as kinase inhibitors .
  • Comparison : The tetrahydrofuran group in the target compound offers greater conformational flexibility compared to the planar benzofuran, which may improve binding to flexible protein pockets .

(c) 6-Methoxy-1,3-benzothiazol-2-amine Derivatives

  • Structure : Methoxy group at position 5.
  • Properties : The electron-donating methoxy group increases solubility in polar solvents but reduces lipophilicity compared to methyl substituents.
  • Applications : Methoxy-substituted benzothiazoles are explored as antimicrobial agents .

Modifications at the Amine Position

(a) 4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide (Compound 39)

  • Structure : A sulfonamide-linked thiadiazole group.
  • Properties : The sulfonamide enhances hydrogen-bonding capacity, improving target affinity (e.g., carbonic anhydrase inhibition).
  • Comparison : Unlike the target compound’s tetrahydrofuran-methyl group, this structure prioritizes polar interactions over BBB penetration .

(b) N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine

  • Structure : Boron-containing dioxaborolane group.
  • Applications : Used in Suzuki-Miyaura couplings for bioconjugation or PET tracer synthesis.
  • Comparison : The tetrahydrofuran group in the target compound lacks boron’s utility in cross-coupling but may offer better metabolic stability .

Pharmacological Analogues

(a) Riluzole-Rasagiline Hybrids

  • Structure : Hybrids integrating 1,3-benzothiazol-2-amine and propargylamine pharmacophores.
  • Applications : Designed for multi-target activity in neurodegenerative diseases (e.g., ALS).
  • Comparison : The tetrahydrofuran group in the target compound may mimic rasagiline’s propargylamine moiety, enhancing neuroprotective effects .

(b) 6-Chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine

  • Applications : Tested against colon cancer cell lines (HCT-116, HCT15, HT29).
  • Comparison : The chloro and thiazole substituents in this analogue improve cytotoxicity but may reduce CNS availability compared to the target compound’s tetrahydrofuran group .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) Key Substituents LogP* Solubility (Polar Solvents) BBB Penetration Potential
Target Compound 262.37 4,6-dimethyl, tetrahydrofuran ~2.8 Moderate High (predicted)
6-Bromo-1,3-benzothiazol-2-amine 229.11 Bromine ~2.5 Low Low
6-Methoxy-1,3-benzothiazol-2-amine 180.24 Methoxy ~1.2 High Moderate
Riluzole-Rasagiline Hybrids ~300–350 Propargylamine, benzothiazole ~3.0 Low High

*Estimated using fragment-based methods.

特性

IUPAC Name

4,6-dimethyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-9-6-10(2)13-12(7-9)18-14(16-13)15-8-11-4-3-5-17-11/h6-7,11H,3-5,8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEAUHURDYQICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NCC3CCCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001162308
Record name 2-Benzothiazolamine, 4,6-dimethyl-N-[(tetrahydro-2-furanyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350989-21-7
Record name 2-Benzothiazolamine, 4,6-dimethyl-N-[(tetrahydro-2-furanyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350989-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzothiazolamine, 4,6-dimethyl-N-[(tetrahydro-2-furanyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine
4,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine
4,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine
4,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine
4,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine
4,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。